molecular formula C29H27N B8679156 9,9-Diethyl-2-diphenylaminofluorene CAS No. 148077-53-6

9,9-Diethyl-2-diphenylaminofluorene

Cat. No.: B8679156
CAS No.: 148077-53-6
M. Wt: 389.5 g/mol
InChI Key: AIFJPBDCQLMTTD-UHFFFAOYSA-N
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Description

9,9-Diethyl-2-diphenylaminofluorene is an advanced organic chemical building block of significant interest in materials science, particularly in the development of next-generation optoelectronic devices. Its molecular structure incorporates a fluorene core, known for providing high photoluminescence efficiency and excellent thermal stability, which is strategically functionalized with diethyl groups at the 9-position and a diphenylamino group at the 2-position. The diphenylamino group is a strong electron-donor, making this compound an excellent candidate for use in Donor-π-Acceptor (D-π-A) fluorophores. These fluorophores are the foundation for tunable systems in applications such as bio-imaging, nonlinear optics, and chemical sensors . The rigidity and extended conjugation of the fluorene system contribute to desirable optical properties, including potential aggregation-induced emission (AIE) characteristics. The primary research value of this compound lies in organic light-emitting diodes (OLEDs). Compounds within this chemical class are extensively investigated as efficient hole-transport materials and as emitters, especially for blue light emission, in both fluorescent and phosphorescent device architectures . The incorporation of bulky substituents like the diethyl groups helps to suppress detrimental molecular aggregation in the solid state, maintaining color purity and enhancing device longevity. Researchers utilize this compound as a key precursor in the synthesis of more complex molecular architectures, including polymers and dendrimers for photovoltaic devices. This product is intended for research and development purposes only. It is not for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet prior to use and handle the compound appropriately in a controlled laboratory environment.

Properties

CAS No.

148077-53-6

Molecular Formula

C29H27N

Molecular Weight

389.5 g/mol

IUPAC Name

9,9-diethyl-N,N-diphenylfluoren-2-amine

InChI

InChI=1S/C29H27N/c1-3-29(4-2)27-18-12-11-17-25(27)26-20-19-24(21-28(26)29)30(22-13-7-5-8-14-22)23-15-9-6-10-16-23/h5-21H,3-4H2,1-2H3

InChI Key

AIFJPBDCQLMTTD-UHFFFAOYSA-N

Canonical SMILES

CCC1(C2=CC=CC=C2C3=C1C=C(C=C3)N(C4=CC=CC=C4)C5=CC=CC=C5)CC

Origin of Product

United States

Advanced Synthetic Strategies and Functionalization Pathways for 9,9 Diethyl 2 Diphenylaminofluorene and Its Derivatives

Established Synthetic Methodologies for 9,9-Diethyl-2-diphenylaminofluorene Scaffold Construction

Multi-Step Organic Synthesis Routes for Fluorene-Amine Structures

The synthesis of fluorene-amine structures like this compound typically involves a multi-step sequence. A common approach begins with the alkylation of fluorene (B118485) at the C9 position to introduce the diethyl groups. This is often followed by nitration or halogenation at the C2 position, creating a functional handle for the subsequent introduction of the diphenylamine (B1679370) moiety.

A key transformation in many synthetic pathways is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction. This reaction has proven to be highly effective for forming the C-N bond between the fluorene core and diphenylamine. The general steps can be outlined as follows:

Alkylation of Fluorene: Fluorene is treated with a strong base, such as sodium hydride or potassium tert-butoxide, to deprotonate the acidic C9 position, followed by reaction with an ethyl halide (e.g., ethyl bromide or ethyl iodide) to yield 9,9-diethylfluorene.

Functionalization at C2: The 9,9-diethylfluorene is then functionalized at the C2 position. This can be achieved through bromination using a reagent like N-bromosuccinimide (NBS) to produce 2-bromo-9,9-diethylfluorene (B1280809).

Buchwald-Hartwig Amination: The final step involves the palladium-catalyzed coupling of 2-bromo-9,9-diethylfluorene with diphenylamine. This reaction typically employs a palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a phosphine (B1218219) ligand (e.g., P(tBu)₃, XPhos).

Optimization of Reaction Conditions and Yields in Fluorene Derivatization

Optimizing reaction conditions is paramount for achieving high yields and purity in the synthesis of fluorene derivatives. nih.gov For the alkylation step, the choice of base, solvent, and temperature can significantly impact the efficiency of the reaction and minimize the formation of mono-alkylated byproducts.

In the context of the Buchwald-Hartwig amination, the selection of the palladium catalyst, ligand, base, and solvent system is crucial. Different generations of catalysts and ligands have been developed to improve reaction scope and efficiency. For instance, the use of sterically hindered and electron-rich phosphine ligands can enhance the rate of reductive elimination, leading to higher product yields. The choice of base, often a strong, non-nucleophilic base like sodium tert-butoxide, is also critical for the catalytic cycle.

Experimental design methodologies, such as D-optimal design, have been employed to systematically optimize multiple reaction variables simultaneously, leading to improved yields and reduced reaction times. nih.gov

Reaction StepKey Parameters for OptimizationTypical Reagents/Conditions
Alkylation Base, Solvent, Temperature, Alkylating AgentNaH or KOBu-t in THF or DMF, Ethyl bromide or iodide, Room temperature to reflux
Bromination Brominating Agent, Solvent, InitiatorNBS in CCl₄ or DMF, Benzoyl peroxide (initiator)
Amination Palladium Catalyst, Ligand, Base, SolventPd(OAc)₂ or Pd₂(dba)₃, P(tBu)₃ or XPhos, NaOBu-t, Toluene or Dioxane

Functionalization Strategies for Tailored this compound Derivatives

The versatility of the this compound scaffold lies in the ability to introduce additional functional groups to fine-tune its electronic and physical properties for specific applications. researchgate.net

Peripheral Substituent Effects on Electronic Configuration and Packing

The introduction of substituents on the peripheral phenyl rings of the diphenylamine moiety or on the fluorene core itself can have a profound impact on the molecule's electronic structure and solid-state packing. Electron-donating groups (e.g., methoxy) or electron-withdrawing groups (e.g., nitro, cyano) can modulate the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. researchgate.netchemrxiv.org

For example, attaching electron-donating groups can raise the HOMO level, which is often desirable for hole-transport materials in organic light-emitting diodes (OLEDs). Conversely, electron-withdrawing groups can lower the LUMO level, a useful feature for electron-transport materials. These modifications also influence the intramolecular charge transfer (ICT) characteristics of the molecule, which can affect its photophysical properties such as absorption and emission wavelengths.

The steric bulk of the substituents also plays a crucial role in controlling the intermolecular interactions and solid-state packing. Bulky groups can disrupt π-π stacking, leading to amorphous thin films with improved morphological stability, a key factor for the longevity of organic electronic devices.

Incorporation of Additional Functional Groups for Enhanced Optoelectronic Performance

To further enhance the performance of this compound in optoelectronic devices, various functional groups can be incorporated. researchgate.net For instance, attaching hole-transporting moieties like additional triarylamines or carbazole (B46965) units can improve the hole injection and transport properties.

Similarly, incorporating electron-deficient heterocycles, such as benzothiadiazole or pyridine, can enhance electron-transporting capabilities. The strategic placement of these functional groups can lead to materials with bipolar charge-transport characteristics, which are highly sought after for single-layer OLEDs.

Furthermore, the introduction of specific chromophores can be used to tune the emission color of the material. By extending the π-conjugation or by incorporating groups that promote specific emission pathways, derivatives with blue, green, or even red emission can be synthesized. nih.gov For example, end-capping naphthalene (B1677914) derivatives with 2-(diphenylamino)-9,9-diethylfluorenes has been shown to produce materials with blue emission for OLEDs. nih.gov

Functional GroupEffect on PropertiesPotential Application
Electron-Donating Groups (e.g., -OCH₃) Raises HOMO level, enhances hole injectionHole-Transport Layers (HTLs)
Electron-Withdrawing Groups (e.g., -CN, -NO₂) Lowers LUMO level, enhances electron injectionElectron-Transport Layers (ETLs), Dye-Sensitized Solar Cells researchgate.netchemrxiv.org
Bulky Substituents (e.g., tert-butyl) Disrupts π-stacking, improves film morphologyStable Amorphous Films for OLEDs
Additional Triarylamines Improves hole transportHigh-Performance HTLs
Electron-Deficient Heterocycles (e.g., Benzothiadiazole) Enhances electron transport, can create bipolar materialsBipolar Host Materials, ETLs

Scale-Up Considerations and Academic Relevance of Synthesis for Industrial Applications

While the synthesis of this compound and its derivatives is well-established on a laboratory scale, transitioning to industrial-scale production presents several challenges. The cost and availability of starting materials and reagents, particularly the palladium catalysts and specialized ligands used in cross-coupling reactions, are significant factors.

From an academic perspective, the continued exploration of novel synthetic routes that are more atom-economical and environmentally friendly is a key area of research. This includes the development of C-H activation strategies to directly functionalize the fluorene core, which could significantly shorten the synthetic sequence and reduce waste. The development of efficient synthetic methods for creating complex fluorene-based materials remains a highly relevant and active area of research, driven by the continuous demand for new materials for next-generation electronic and photonic devices. researchgate.net

Polymerization Chemistry and Macromolecular Architectures Incorporating 9,9 Diethyl 2 Diphenylaminofluorene

Role of 9,9-Diethyl-2-diphenylaminofluorene as a Monomeric Unit in Conjugated Polymer Synthesis.mdpi.com

The this compound moiety is a versatile monomeric unit in the synthesis of conjugated polymers. Its fluorene (B118485) core provides a rigid and planar backbone, which is essential for effective π-conjugation and charge transport. The diphenylamine (B1679370) substituent at the 2-position introduces a potent electron-donating group, which can be strategically utilized to tune the electronic properties of the polymer, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This tuning is critical for optimizing the performance of organic electronic devices.

The diethyl groups at the 9-position of the fluorene ring are not merely passive substituents. They play a crucial role in enhancing the solubility of the resulting polymers in common organic solvents. This improved solubility is a significant advantage for solution-based processing techniques, which are often employed in the fabrication of large-area and flexible electronic devices. Without these solubilizing groups, many conjugated polymers would be intractable, limiting their practical applications.

Step-Growth Polymerization Techniques for Fluorene-Amine Copolymers.mdpi.com

Step-growth polymerization is a primary method for synthesizing fluorene-amine copolymers. wikipedia.orglibretexts.orglibretexts.orgyoutube.com In this process, bifunctional or multifunctional monomers react to form dimers, trimers, and eventually long polymer chains. wikipedia.orglibretexts.orgyoutube.com The following subsections detail the key step-growth techniques used for this class of polymers.

Suzuki-Miyaura Coupling Polymerization.researchgate.net

The Suzuki-Miyaura coupling reaction is a powerful and widely used method for the synthesis of conjugated polymers, including those incorporating this compound. researchgate.netmdpi.comuri.edu This palladium-catalyzed cross-coupling reaction typically involves the reaction of an organoboron compound (such as a boronic acid or ester) with an organohalide. mdpi.comrsc.org

For the synthesis of fluorene-amine copolymers, a dihalo-functionalized fluorene-amine monomer can be reacted with a diboronic acid or ester-functionalized comonomer, or vice versa. The choice of catalyst, base, and solvent system is critical for achieving high molecular weights and well-defined polymer structures. mdpi.commdpi.com Microwave-assisted Suzuki polycondensation has been shown to accelerate reaction times and increase production yields for aniline-fluorene copolymers. mdpi.com

A key advantage of the Suzuki-Miyaura coupling is its tolerance to a wide range of functional groups, which allows for the incorporation of diverse functionalities into the polymer backbone. mdpi.com This versatility is essential for fine-tuning the optoelectronic properties of the resulting materials. Recent advancements have also led to the development of chain-growth Suzuki polymerization, which offers greater control over molecular weight and polydispersity. researchgate.net

Stille Coupling Polymerization.acs.org

The Stille coupling reaction is another important palladium-catalyzed cross-coupling method used for the synthesis of conjugated polymers. acs.orgwiley-vch.de This reaction involves the coupling of an organotin compound (organostannane) with an organohalide. wiley-vch.de

In the context of fluorene-amine copolymers, a distannyl-functionalized fluorene-amine monomer can be polymerized with a dihalo-functionalized comonomer. The Stille coupling is known for its high yields and the ability to form carbon-carbon bonds under mild conditions. wiley-vch.de However, a significant drawback is the toxicity of the organotin reagents and the difficulty in completely removing tin residues from the final polymer, which can negatively impact device performance. Despite this, the Stille reaction remains a valuable tool in the polymer chemist's arsenal, particularly for the synthesis of complex and well-defined macromolecular architectures. wiley-vch.de

Direct Arylation Polymerization (Anticipated relevant method).

Direct Arylation Polymerization (DAP) has emerged as a more atom-economical and environmentally friendly alternative to traditional cross-coupling reactions like Suzuki and Stille couplings. researchgate.netasianpubs.orgresearchgate.net This method involves the direct coupling of a C-H bond with a C-X (where X is a halogen) bond, thus avoiding the need for pre-functionalized organometallic reagents. researchgate.net

For the synthesis of fluorene-amine copolymers, a monomer bearing C-H bonds can be directly coupled with a dihalogenated comonomer. This approach simplifies the monomer synthesis and reduces the generation of stoichiometric byproducts. asianpubs.orgums.edu.my Research has demonstrated the successful synthesis of various fluorene-based copolymers using DAP, achieving high molecular weights and good yields. researchgate.netasianpubs.orgresearchgate.net The optimization of reaction conditions, including the choice of catalyst, ligand, and base, is crucial to minimize side reactions and ensure the formation of well-defined polymer structures. researchgate.netiaea.org

Controlled Radical Polymerization Strategies for this compound Conjugated Polymers (Anticipated relevant method in polymer chemistry).

While step-growth polymerizations are dominant for conjugated polymers, controlled radical polymerization (CRP) techniques offer an alternative route, particularly for creating well-defined block copolymers and complex architectures. acs.orgnih.gov CRP methods, such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, allow for precise control over molecular weight, polydispersity, and polymer architecture.

For conjugated polymers containing fluorene units, CRP has been utilized to synthesize block copolymers where a conjugated block is combined with a non-conjugated block, leading to materials with interesting self-assembly properties. acs.org For instance, a fluorene-based macroinitiator can be used to initiate the polymerization of a vinyl monomer, resulting in a well-defined block copolymer. acs.org While direct CRP of this compound itself is not commonly reported, the principles of CRP can be applied to create novel materials incorporating this monomer within more complex macromolecular structures.

Development of Supramolecular Assemblies and Block Copolymers Featuring this compound Moieties.mdpi.comnih.gov

The incorporation of this compound into block copolymers and supramolecular assemblies opens up possibilities for creating highly ordered nanostructures. researchgate.netrsc.org Block copolymers containing a conjugated fluorene-amine block and a flexible, non-conjugated block can self-assemble into various morphologies, such as micelles, nanofibers, and thin films with well-defined domains. researchgate.netacs.org

These ordered structures are highly desirable for applications in organic electronics, as they can enhance charge transport and improve device efficiency. For example, the synthesis of all-conjugated block copolymers containing fluorene segments has been achieved, leading to materials that exhibit microphase separation and the formation of ordered nanostructures. researchgate.net Furthermore, the design of multi-block copolymers with fluorene-containing hydrophilic segments has been explored for applications such as anion exchange membranes. rsc.org The ability to control the self-assembly of these polymers through careful design of the molecular architecture is a key area of ongoing research.

Research Findings on Polymerization of Fluorene-Amine Copolymers

Polymerization MethodMonomersCatalyst/InitiatorKey FindingsReference
Suzuki-Miyaura Coupling 2,7-dibromo-9,9-dihexylfluorene and 1,4-phenylenediaminePd(PPh3)4Successful synthesis of alternating copolymers with good thermal stability. mdpi.com
Suzuki-Miyaura Coupling 9,9-dioctylfluorene-2,7-diboronic acid bis(1,3-propanediol) ester and dihalogenated comonomersPd(PPh3)4Synthesis of eight new fluorescent conjugated polymers, some with large Stokes shifts. uri.edu
Suzuki-Miyaura CTCP PinB-fluorene-thiophene-BrAmPhos Pd initiatorSynthesis of well-defined poly(fluorene-alt-thiophene) and all-conjugated di- and triblock copolymers. rsc.org
Direct Arylation Polymerization 9,9-didodecylfluorene and benzo[c] researchgate.netiaea.orgacs.orgthiadiazole or thieno[3,2-b]thiophenePd(OAc)2/PCy3·HBF4Synthesis of donor-acceptor copolymers with tunable band gaps for potential use in polymeric solar cells. asianpubs.orgums.edu.my
Yamamoto Coupling 2,7-dibromo-9,9-bis(6-bromohexyl)-9H-fluorene and 2,7-dibromo-9,9-dioctyl-9H-fluoreneNi(COD)2Synthesis of phosphonate-functionalized copolymers. researchgate.net

Theoretical and Computational Investigations of 9,9 Diethyl 2 Diphenylaminofluorene Based Systems

Quantum Chemical Calculations of Electronic Structure and Frontier Orbitals

Quantum chemical calculations are a cornerstone for understanding the intrinsic electronic properties of organic semiconductor materials. These methods allow for the detailed investigation of molecular orbitals and excited states, which are fundamental to the performance of optoelectronic devices.

Density Functional Theory (DFT) Analysis of Molecular Orbitals

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. By calculating the distribution of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), researchers can predict the charge injection and transport capabilities of a material.

For fluorene-based hole-transporting materials, the HOMO is typically localized on the electron-rich triphenylamine (B166846) moiety, while the LUMO is distributed across the fluorene (B118485) core. This separation of frontier orbitals is a key characteristic of many efficient charge-transporting materials. The introduction of alkyl chains, such as the diethyl groups at the C9 position of the fluorene core, can influence the HOMO and LUMO energy levels. researchgate.net

In a study of similar fluorene derivatives, the HOMO energy levels were found to be in the range of -5.15 eV to -5.02 eV. For instance, a closely related compound, 2,7-di-(N,N-diphenylamino)-9,9-dimethyl-9H-fluorene (DDF), exhibits a HOMO level of -5.15 eV and a LUMO level of -2.15 eV. nih.gov Another study on fluorene-based hole-transporting materials reported HOMO levels for DDF, 2M-DDF, and 4M-DDF as -5.15 eV, -5.09 eV, and -5.02 eV, respectively. The corresponding LUMO levels were calculated to be -2.15 eV, -2.09 eV, and -2.02 eV. nih.gov These values are crucial for determining the energy barriers for hole injection from common anodes like indium tin oxide (ITO) and for electron blocking from the emissive layer in an OLED device.

The energy gap between the HOMO and LUMO (the band gap) is a critical parameter that determines the optical properties of the molecule. A smaller HOMO-LUMO gap generally leads to absorption and emission at longer wavelengths. For many organic semiconductors, a small energy gap is desirable for applications in organic solar cells, while a wider gap is often preferred for blue-emitting OLED materials. nih.gov

Table 1: Calculated Frontier Orbital Energies for Fluorene-Based Hole-Transporting Materials

CompoundHOMO (eV)LUMO (eV)Band Gap (eV)
DDF-5.15-2.153.00
2M-DDF-5.09-2.093.00
4M-DDF-5.02-2.023.00

Data sourced from a study on similar fluorene derivatives. nih.gov

Time-Dependent DFT (TD-DFT) for Excited State Dynamics and Optical Properties

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT that is widely used to calculate the excited state properties of molecules, such as absorption and emission spectra. chemrxiv.orgnih.gov This method provides insights into the nature of electronic transitions and can predict the color and efficiency of light emission. nih.gov

For fluorene-based materials, the lowest singlet excited state (S1) is often a result of the transition from the HOMO to the LUMO. The energy of this transition corresponds to the energy of the emitted photon in fluorescence. TD-DFT calculations can accurately predict these emission energies. nih.gov For example, in fluorene-phenylene copolymers, the calculated fluorescence energies were found to be around 2.26-2.27 eV, which corresponds to blue emission. nih.gov

The accuracy of TD-DFT calculations can depend on the choice of the exchange-correlation functional. github.io For some systems, especially those with significant charge-transfer character in their excited states, standard functionals may underestimate the excitation energies. chemrxiv.org However, for many organic molecules used in OLEDs, TD-DFT provides a good balance of accuracy and computational cost. chemrxiv.org

Charge Transport Simulation and Modeling in 9,9-Diethyl-2-diphenylaminofluorene-Containing Materials

The ability of a material to efficiently transport charge carriers (holes and electrons) is paramount for its application in electronic devices. Theoretical modeling provides a powerful tool to understand the mechanisms of charge transport and to predict the charge carrier mobility.

Hopping Transport Mechanisms and Disorder Effects

In many amorphous or polycrystalline organic semiconductors, charge transport occurs via a "hopping" mechanism. In this model, a charge carrier, localized on a single molecule or a small segment of a polymer chain, jumps to an adjacent molecule or segment. The rate of this hopping process is influenced by several factors, including the electronic coupling between the molecules (transfer integral) and the reorganization energy associated with the charge transfer. frontiersin.org

Mobility Predictions and Anisotropy in Organic Semiconductor Films

Computational methods can be used to predict the charge carrier mobility in organic thin films. By calculating the transfer integrals and reorganization energies for a large number of molecular pairs in a simulated morphology, it is possible to estimate the mobility using models such as the Marcus theory. frontiersin.org

Studies on similar fluorene-based hole-transporting materials have shown that they can exhibit high hole mobilities. For instance, hole mobilities of 2.35 x 10⁻⁴ cm²/Vs, 4.65 x 10⁻⁴ cm²/Vs, and 1.55 x 10⁻⁴ cm²/Vs have been measured for DDF, 2M-DDF, and 4M-DDF, respectively. nih.gov These values are significantly higher than that of the commonly used hole-transport material TPD. nih.gov

The mobility in organic films can be anisotropic, meaning it can be different in different directions. This anisotropy is a result of the preferred orientation and packing of the molecules in the film. For example, in some crystalline organic semiconductors, the mobility along the π-stacking direction is significantly higher than in other directions. rsc.org

Molecular Dynamics Simulations of Intermolecular Interactions and Film Morphology

The performance of an organic electronic device is not only determined by the intrinsic properties of the individual molecules but also by how these molecules arrange themselves in the solid state. Molecular dynamics (MD) simulations are a powerful tool to study the intermolecular interactions and to predict the morphology of thin films. rsc.orgresearchgate.netacs.orgresearchgate.netdaimoners.eu

MD simulations can model the process of film formation, for example, by simulating the evaporation of a solvent from a solution of the organic material. rsc.org These simulations can provide detailed information about the molecular packing, the degree of ordering, and the presence of different phases or domains in the film. acs.orgresearchgate.net

For polyfluorene-based materials, MD simulations have shown that the choice of solvent can have a significant impact on the final film morphology. rsc.org The simulations can also reveal how the side chains on the fluorene units affect the intermolecular packing and, consequently, the electronic properties of the film. acs.org By understanding the relationship between molecular structure, processing conditions, and film morphology, it is possible to optimize the performance of devices based on these materials. daimoners.eu

Aggregation Behavior and Molecular Packing in Thin Films

The arrangement of molecules in the solid state, particularly in thin films, is a critical determinant of the electronic properties of organic semiconductor materials. While specific experimental data on the aggregation and molecular packing of this compound is not extensively documented in publicly available literature, insights can be drawn from studies on analogous 9,9-dialkylfluorene derivatives.

The aggregation of fluorene-based molecules is heavily influenced by the nature of the substituents at the C9 position. The alkyl chains at this position play a crucial role in controlling the intermolecular spacing and ordering. For instance, the length and branching of these alkyl chains can dictate the packing motif, which in turn affects the electronic coupling between adjacent molecules and, consequently, the charge transport properties. pku.edu.cnresearchgate.net Studies on other organic semiconductors have shown that even subtle changes in the alkyl side-chain topology can lead to significant variations in molecular packing, transitioning from one-dimensional lamellar structures to two-dimensional crossed motifs. rsc.org This highlights the importance of the diethyl substitution in the target molecule for its solid-state morphology.

In thin films, 9,9-dialkylfluorene derivatives often exhibit polymorphism, meaning they can adopt different crystal structures. nih.gov These polymorphs can have distinct optical and electronic properties. The formation of specific polymorphs can be influenced by processing conditions such as solvent choice, annealing temperature, and deposition technique. Computational studies can predict the relative stabilities of different polymorphs and the intermolecular interactions that govern their formation. For instance, van der Waals interactions between the alkyl chains and π-π stacking interactions between the fluorene cores are the primary forces driving molecular assembly. researchgate.net The balance between these interactions, as influenced by the diethyl groups, would be a key factor in the molecular packing of this compound.

Table 1: Influence of Alkyl Chain Characteristics on Molecular Packing in Organic Semiconductors

Alkyl Chain PropertyInfluence on Molecular PackingResulting Property Change
Chain Length Longer chains can increase van der Waals interactions, potentially leading to more ordered packing. However, very long chains can also introduce disorder. acs.orgnih.govCan improve or decrease charge carrier mobility depending on the balance with π-π stacking. nih.gov
Branching Branching close to the conjugated backbone can disrupt π-π stacking due to steric hindrance. pku.edu.cnGenerally leads to lower charge mobility but can improve solubility. pku.edu.cn
Symmetry Asymmetric alkyl chains can lead to tighter molecular packing and improved crystallinity in some systems.Can result in higher electron mobility and favorable film morphology.

Phase Segregation and Blending Effects in Multicomponent Systems

In many organic electronic devices, this compound would likely be used in a blend with other materials, such as electron-transporting molecules or a polymer matrix. In such multicomponent systems, the morphology of the blend, including phase segregation and domain size, is critical for device performance.

Phase segregation in thin films of these blends can be investigated using molecular dynamics simulations. These simulations can model the diffusion and aggregation of the different components over time, providing insights into the formation of distinct domains. The size and interconnectivity of these domains are crucial for efficient charge separation and transport in applications like organic photovoltaics and light-emitting diodes. For instance, in a bulk heterojunction solar cell, a bicontinuous interpenetrating network of donor and acceptor domains with a characteristic length scale of 10-20 nm is often desired. The specific chemical structure of this compound, particularly the interplay between the polar diphenylamino group and the nonpolar diethylfluorene unit, will influence its self-assembly and segregation behavior when blended with other materials.

Computational Design Principles for Novel this compound Derivatives

Computational chemistry serves as a powerful tool for the rational design of new materials based on the this compound scaffold, aiming to optimize their properties for specific applications. researchgate.netresearchgate.net Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are commonly used methods to predict the electronic and optical properties of these molecules.

One of the key design principles is the tuning of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. nih.gov For a hole-transport material, a high-lying HOMO level is desirable for efficient hole injection from the anode. For an emissive material, a large HOMO-LUMO gap is often required for blue emission. By computationally screening different electron-donating or electron-withdrawing substituents on the diphenylamino or fluorene moieties, it is possible to systematically tune these energy levels.

Another important aspect is the reorganization energy, which is the energy required for a molecule to change its geometry from the neutral to the ionized state and vice versa. A low reorganization energy is crucial for high charge carrier mobility. northumbria.ac.uk Computational methods can accurately calculate the reorganization energies for both holes and electrons, providing a valuable metric for screening potential high-mobility materials.

Furthermore, computational simulations can predict the photophysical properties of novel derivatives, such as their absorption and emission spectra, and fluorescence quantum yields. nih.gov This is particularly important for designing new emitters for organic light-emitting diodes (OLEDs). For example, by introducing specific functional groups, it is possible to influence the nature of the excited state, promoting efficient radiative decay and achieving high quantum yields.

Finally, molecular dynamics simulations can be used to predict the bulk properties of new derivatives, such as their glass transition temperature and thermal stability, which are important for the operational lifetime of organic electronic devices. northumbria.ac.uk

Table 2: Computationally Targeted Properties for Novel this compound Derivatives

Target ApplicationKey Property to OptimizeComputational ApproachDesired Outcome
Hole Transport Layer Hole MobilityDFT for Reorganization EnergyLow hole reorganization energy
HOMO Energy LevelDFTHigh HOMO level for efficient hole injection
Emissive Layer (OLED) Emission ColorTD-DFT for Excitation EnergiesTuned HOMO-LUMO gap for desired emission wavelength
Quantum YieldTD-DFT for Radiative/Non-radiative Decay RatesHigh radiative decay rate, low non-radiative decay rate
Organic Photovoltaics Absorption SpectrumTD-DFTBroad absorption covering the solar spectrum
Morphology in BlendsMolecular DynamicsOptimal phase segregation with donor/acceptor materials

Integration and Functional Performance of 9,9 Diethyl 2 Diphenylaminofluorene in Advanced Organic Electronic Devices

Organic Field-Effect Transistors (OFETs) Utilizing 9,9-Diethyl-2-diphenylaminofluorene (or related fluorene (B118485) derivatives)

Organic field-effect transistors (OFETs) are a key technology for low-cost, large-area, and flexible electronics. wikipedia.org An OFET consists of a source, a drain, a gate, and an organic semiconductor channel. wikipedia.org The performance of an OFET is largely determined by the charge carrier mobility of the organic semiconductor.

Fluorene and its derivatives have been extensively studied as active materials in OFETs. researchgate.netuni-bayreuth.de These materials can be engineered to exhibit either p-type (hole-transporting) or n-type (electron-transporting) characteristics. researchgate.net The introduction of different side groups and electron-accepting or -donating moieties allows for the tuning of their molecular orbital energy levels and, consequently, their charge transport properties. researchgate.net

For instance, fluorenone-based small molecules have been synthesized and characterized as organic semiconductors for OFETs. researchgate.net A vacuum-deposited film of a fluorenone derivative with an alkylated double thiophene (B33073) exhibited p-channel device characteristics with a hole mobility as high as 0.02 cm²/Vs. researchgate.net In another study, a dicyanovinylene-functionalized fluorene derivative with an octyl thiophene side group showed n-channel characteristics with an electron mobility of 0.0055 cm²/Vs. researchgate.net The surface morphology and microstructure of the thin films have been found to correlate with the electrical characteristics of the devices. researchgate.net

Compound Type OFET Channel Type Hole Mobility (cm²/Vs) Electron Mobility (cm²/Vs) Current On/Off Ratio
Fluorenone derivative with alkylated double thiophenep-channel0.02-10⁷
Dicyanovinylene-functionalized fluorene with octyl thiophenen-channel-0.0055~10⁶

As Active Channel Materials and Charge Carrier Mobility

The molecular structure of organic semiconductors is a primary determinant of their charge carrier mobility. For instance, the degree of polymerization in materials like poly(3,3''-dioctyl-2,2':5',2''-terthiophene) has been shown to have a profound impact on this key parameter. A fourfold increase in the degree of polymerization can lead to an increase in charge carrier mobility by more than three orders of magnitude. nih.gov This highlights the critical role of molecular weight in optimizing the performance of organic field-effect transistors (OFETs). nih.gov

In the context of this compound derivatives, their utility as active channel materials in OFETs is an area of active research. The performance of these transistors is evaluated by metrics such as carrier mobility, on/off current ratio, and threshold voltage. nih.gov The structure of OFETs typically consists of a semiconductor layer, an insulator, and three electrodes: source, drain, and gate. nih.govresearchgate.net The charge transport in the active channel is influenced by both the intrinsic properties of the organic semiconductor and the quality of the interface between the semiconductor and the dielectric layer. researchgate.netresearchgate.net

Derivatives of fluorene are often employed in organic electronics due to their favorable properties. For example, selenium-containing fluorene derivatives have demonstrated enhanced mobility, while sulfur-containing counterparts have achieved even higher values, up to 2.0 cm²/Vs. nih.gov The stability of these devices is also a critical factor, with some demonstrating stability in air for several months. nih.gov The introduction of bulky substituents, such as iso-propyl groups, can improve solubility, which is advantageous for solution-based fabrication processes. nih.gov

Transistor Architectures and Device Scaling Considerations

The architecture of an organic field-effect transistor significantly influences its performance. The most common configuration is the bottom-gate structure, where the active organic layer is deposited onto a dielectric substrate. sigmaaldrich.com Silicon dioxide (SiO₂) is a frequently used gate dielectric, often on a silicon wafer, providing a smooth and uniform surface for the growth of the organic semiconductor thin film. sigmaaldrich.com This structure has enabled the achievement of high mobilities, in some cases exceeding 10 cm²V⁻¹s⁻¹. sigmaaldrich.com

Device scaling, or miniaturization, is a crucial aspect of enhancing the operational frequency of transistors. sigmaaldrich.com A key parameter in this regard is the subthreshold swing (SS), which indicates how effectively a transistor can be switched from its off-state to its on-state with a low supply voltage. sigmaaldrich.com Achieving a small SS value is desirable for low-power applications. The choice of dielectric material also plays a role; high-k dielectrics can help to reduce operating voltages and suppress undesirable short-channel effects that arise during miniaturization. sigmaaldrich.com

For solution-processed OFETs, the method of film deposition is critical. Techniques like meniscus-controlled printing on specific polymer surfaces have been shown to produce thin films with negligible traps, leading to a very sharp switching behavior, as indicated by a low subthreshold swing. sigmaaldrich.com The design of the transistor, including the geometry of the source and drain electrodes, also impacts performance. researchgate.net

Organic Photovoltaics (OPVs) and Dye-Sensitized Solar Cells Incorporating this compound

The compound this compound and its derivatives are being explored for their potential in organic solar cells, including both organic photovoltaics (OPVs) and dye-sensitized solar cells (DSSCs). researchgate.net In DSSCs, for instance, organic dyes based on a 9,9'-bianthracene (B94274) framework have been utilized as co-sensitizers to enhance photovoltaic performance. researchgate.net

As Electron Donor or Acceptor Components in Bulk Heterojunctions

In bulk heterojunction (BHJ) solar cells, a blend of electron donor and electron acceptor materials forms the active layer. While fullerene derivatives have traditionally dominated as the electron acceptor, research into non-fullerene acceptors is a burgeoning field. cuny.edu The design principles for effective non-fullerene acceptors are still being established, but some helical molecular semiconductors have shown promise, achieving efficiencies comparable to their fullerene-based counterparts. cuny.edu

Interfacial Layer Functionality and Charge Separation Dynamics in Solar Cells

The dynamics of charge separation at the donor-acceptor interface are fundamental to the operation of organic solar cells. cuny.edu Efficient exciton (B1674681) dissociation into free charge carriers and subsequent transport to the respective electrodes are necessary for high power conversion efficiencies. researchgate.net The use of specific interfacial materials can influence the energy level alignment at the contacts, potentially reducing energy barriers for charge collection. researchgate.net In some device architectures, fully vacuum-processed interfacial layers have been shown to produce dense and uniform charge transporting layers, leading to reproducible device performance. rsc.org

Power Conversion Efficiency and Device Stability in OPVs

The power conversion efficiency (PCE) of organic photovoltaics has seen significant improvement, with certified efficiencies exceeding 9% for single-junction devices. researchgate.net The architecture of the device plays a crucial role in achieving high PCE. Inverted device structures, for example, can offer improved ohmic contacts for charge carrier collection and optimize light absorption within the device. researchgate.net

Device stability under operational stress and environmental exposure is a major consideration for the commercial viability of OPV technology. The choice of materials, including the active layer components and interfacial layers, significantly impacts the long-term stability of the device. For instance, some newly developed hole transporting materials have demonstrated good stability in perovskite solar cells under aging tests. semanticscholar.org

The table below presents performance data for various organic photovoltaic devices, highlighting the impact of different materials and device structures on key photovoltaic parameters.

Device ConfigurationVoc (V)Jsc (mA/cm²)FF (%)PCE (%)Ref.
F8T2:PCBM0.910.23-0.10 researchgate.net
F8T2:P3HT:PCBM0.853.02-0.90 researchgate.net
Inverted PSC with PFN-modified ITO---9.2 researchgate.net
TPA-3,6-FLTPA-TPA based PSC---13.9 semanticscholar.org
TPA-2,7-FLTPA-TPA based PSC---17.1 semanticscholar.org
TaTm based PSC (reference)---15.9 semanticscholar.org
DSSC with Dye 10.79--3.98 utep.edu
DSSC with Dye 2---4.09 utep.edu
DSSC with Dye 30.83--4.73 utep.edu
DSSC with N719 reference---7.42 utep.edu
DSSC with 9,9'-bianthracene co-sensitizer---6.47 researchgate.net

Other Emerging Optoelectronic Applications and Device Concepts

Beyond transistors and solar cells, derivatives of this compound are finding application in other areas of optoelectronics, most notably in organic light-emitting diodes (OLEDs).

Derivatives incorporating 2-(diphenylamino)-9,9-diethylfluorene have been successfully used as blue emitting materials in multilayered OLEDs. nih.gov One such device exhibited a luminous efficiency of 2.79 cd/A and an external quantum efficiency of 2.30% at a luminance of 1000 cd/m². nih.gov Similarly, blue fluorescent materials based on 2-diphenylaminofluoren-7-ylstyryl derivatives have been synthesized and shown to produce highly efficient blue emission in OLEDs. nih.gov A device using one of these derivatives achieved a maximum luminance of 5138 cd/m² and an external quantum efficiency of 2.90%. nih.gov

The versatility of the fluorene core is further demonstrated by its incorporation into push-pull fluorophores for applications such as distributed feedback and random lasing. researchgate.net These materials can exhibit amplified spontaneous emission with low thresholds, making them promising for solid-state lighting and laser applications. researchgate.net

The table below summarizes the performance of some OLEDs based on this compound derivatives.

Emitting MaterialMax. Luminance (cd/m²)Luminous Efficiency (cd/A)Power Efficiency (lm/W)External Quantum Efficiency (%)CIE CoordinatesRef.
Naphthalene (B1677914) derivative with 2-(diphenylamino)-9,9-diethylfluorene-2.791.192.30(0.14, 0.12) nih.gov
(E)-9,9-diethyl-7-(4-(4-fluoronaphthalen-1-yl)styryl)-N,N-diphenyl-9H-fluoren-2-amine51383.923.172.90(0.14, 0.17) nih.gov

Two-Photon Absorption (TPA) Materials for Photonics and Optoelectronics

Two-photon absorption (TPA) is a nonlinear optical process where a molecule simultaneously absorbs two photons, typically in the near-infrared (NIR) region, to reach an excited state that would conventionally be accessed by a single, higher-energy photon. This phenomenon is the foundation for numerous advanced applications, including 3D microfabrication, high-resolution bio-imaging, optical power limiting, and upconverted lasing.

Materials based on the diphenylaminofluorene scaffold are excellent candidates for TPA applications due to their inherent donor-π-acceptor (D-π-A) or donor-π-donor (D-π-D) structures. In this compound, the diphenylamino group acts as a potent electron donor, and the fluorene unit serves as the π-conjugated bridge. When an electron-accepting group is attached to the fluorene core, it creates a strong intramolecular charge transfer (ICT) system, which significantly enhances TPA cross-sections (σ₂).

Research into various fluorene derivatives has demonstrated a clear structure-property relationship. The TPA cross-section can be tuned by modifying the strength of the donor and acceptor moieties and extending the π-conjugation length. For instance, symmetrical fluorene derivatives featuring phenylthio or phenylsulfonyl groups have shown maximum TPA cross-section values in the range of 1300–1900 GM (Göppert-Mayer units). rsc.org Asymmetrical diphenylaminofluorene-based chromophores with various π-electron acceptors have been synthesized and evaluated, showing σ₂ values from approximately 4 to 97 x 10⁻⁴⁸ cm⁴ s/photon. researchgate.net The introduction of the diphenylamino group is crucial for enhancing the charge transfer character and, consequently, the TPA response.

While specific TPA cross-section data for this compound is not extensively reported in isolation, the performance of closely related compounds underscores its potential. The key is its role as a versatile precursor that can be functionalized with acceptor groups to create highly efficient TPA chromophores.

Table 1: Two-Photon Absorption (TPA) Properties of Selected Fluorene Derivatives

Compound/SystemMaximum TPA Cross-Section (σ₂)Wavelength (nm)Reference
2,7-bis(4-(phenylthio)styryl)-9,9-didecyl-9H-fluorene~1300 GM~660 rsc.org
2,7-bis(4-(phenylsulfonyl)styryl)-9,9-didecyl-9H-fluorene~1900 GM~660 rsc.org
2-Benzothiazolyl-end-capped Diphenylaminofluorene (AF-240)97.46 x 10⁻⁴⁸ cm⁴ s/photon800 researchgate.net
Benzoyl-containing Diphenylaminofluorene (AF-370)84.32 x 10⁻⁴⁸ cm⁴ s/photon800 researchgate.net

Organic Thermoelectrics (Anticipated relevant application)

Organic thermoelectric materials offer a promising avenue for converting waste heat into useful electrical energy, with potential applications in wearable electronics and low-power sensors. The efficiency of a thermoelectric material is determined by its figure of merit (ZT), which depends on the Seebeck coefficient, electrical conductivity, and thermal conductivity.

In the realm of organic semiconductors, donor-acceptor (D-A) copolymers have emerged as a key class of materials for n-type thermoelectrics. The performance of these materials can be enhanced by tailoring the density of states (DOS) through molecular design. The this compound moiety is a strong electron donor. It is anticipated that incorporating this or similar fluorene-based donor units into a D-A copolymer backbone could significantly influence the material's thermoelectric properties.

The primary role of the diphenylaminofluorene unit in a hypothetical thermoelectric copolymer would be to provide the electron-donating block. When paired with a suitable electron-acceptor monomer, this structure can facilitate efficient charge transport and allow for the tuning of the polymer's energy levels. Molecular doping of such copolymers is a proven strategy to increase carrier density and thereby electrical conductivity. While this often comes at the cost of the Seebeck coefficient, strategic molecular design—such as embedding sp²-nitrogen atoms into the polymer backbone—has been shown to tailor the DOS in a way that can enhance the power factor.

Although direct application of this compound in thermoelectrics is not yet established, its robust electronic donor properties make it a highly relevant candidate for integration into future D-A copolymers designed for high-performance organic thermoelectric applications.

Lasing Applications: Distributed Feedback and Random Lasing

The high photoluminescence quantum yield and optical gain of fluorene-based materials make them exceptional candidates for use as the active medium in solid-state lasers. This compound and its derivatives have been successfully utilized in both distributed feedback (DFB) and random lasing configurations.

Distributed Feedback (DFB) Lasing: DFB lasers utilize a periodic structure, such as a Bragg grating, to provide optical feedback, enabling single-mode, wavelength-tunable, and highly coherent light emission. The gain medium is a thin film of a host polymer doped with the active laser dye. Push-pull fluorophores based on the this compound core are particularly effective as gain media. researchgate.net These systems exhibit low thresholds for amplified spontaneous emission (ASE), a prerequisite for lasing. Research on similar fluorene-based systems has demonstrated ASE thresholds as low as 3.5–4.5 μJ cm⁻². researchgate.net

The performance of fluorene derivatives in DFB lasers is notable. For example, certain fluorene derivatives have achieved lasing efficiencies of approximately 25–30% in a nondispersive flat resonator. rsc.org The broad gain profile of these dyes allows for a wide wavelength tuning range, which can be further expanded by using mixtures of complementary dyes. rsc.org The diethyl groups on the fluorene core enhance processability, allowing for the fabrication of high-quality thin films essential for DFB laser devices.

Random Lasing: Random lasers operate by using multiple scattering within a disordered medium containing an optical gain material, eliminating the need for a conventional resonant cavity. The feedback mechanism arises from recurrent light scattering. Films containing fluorene derivatives and scattering nanoparticles (like titania or silver) can exhibit random lasing with sharp emission peaks. researchgate.netrsc.org The this compound structure, when incorporated into push-pull dyes, can serve as the gain medium in such systems. Recent studies have highlighted that bichromatic emission can be achieved, with the dominating lasing band being randomly selected based on the excitation wavelength. researchgate.net

Table 2: Performance of Fluorene-Based Derivatives in Lasing Applications

Lasing System/CompoundApplication TypeKey Performance MetricWavelength (nm)Reference
This compound based push-pull dye blendsASEThreshold: 0.5 and 3.8 µJ cm⁻²550 and 811 researchgate.net
2,7-bis(styryl)-9,9-didecyl-9H-fluorene derivativesDFB LasingEfficiency: ~25-30%- rsc.org
Red-emission fluorene copolymer2D DFB LasingWidely tunable emission627–702 researchgate.net
Dye-doped polymer film with high surface roughnessRandom LasingThreshold: 333 µJ/cm²- researchgate.net
Donor-Acceptor-Donor dye on silk fibroin with AgNPsPlasmonic Random LasingLow threshold, speckle reductionBlue to Green rsc.org

Dielectric Enhancement and Photoswitchable Dielectric Properties

In microelectronics, there is a continuous demand for low-permittivity (low-k) materials to serve as insulators, reducing signal delay, cross-talk, and power consumption in integrated circuits. The incorporation of bulky, rigid, and nonpolar structures into polymers is a well-established strategy to lower the dielectric constant.

Studies on fluorene-based polyimides have shown that the incorporation of the fluorene unit, especially when combined with fluorine atoms, is highly effective at reducing the dielectric constant while maintaining excellent thermal stability. For example, certain copolymerized polyimides containing a fluorene structure have achieved dielectric constants as low as 2.53 at 1 MHz. The bulky side groups, such as the diethyl and diphenylamino groups in the target compound, further contribute to increasing the free volume and enhancing solubility, making these materials suitable for solution-based processing into thin films.

Currently, there is limited information available on the photoswitchable dielectric properties of materials based specifically on this compound. Such properties typically arise from molecules that can undergo a reversible structural change upon photo-irradiation, leading to a change in the bulk dielectric constant. While this remains an area for future exploration, the primary and well-documented role of fluorene-based structures in this context is the enhancement of dielectric performance by lowering the permittivity.

Advanced Characterization and Mechanistic Investigations of 9,9 Diethyl 2 Diphenylaminofluorene Based Thin Films and Devices

Spectroscopic Probing of Charge Carrier Generation and Recombination Dynamics

The efficiency and stability of organic electronic devices are intrinsically linked to the behavior of charge carriers and excited states within the active material. Spectroscopic techniques offer a powerful lens through which to observe these ultrafast processes.

Time-Resolved Photoluminescence Spectroscopy for Excited State Dynamics

Time-resolved photoluminescence (TRPL) spectroscopy directly measures the decay of photoluminescence intensity over time, providing direct insight into the lifetime of the emissive excited state. For materials like 9,9-Diethyl-2-diphenylaminofluorene, TRPL is essential for quantifying the excited state lifetime and identifying different decay channels, such as fluorescence and phosphorescence, as well as non-radiative pathways. While specific TRPL data for this compound is not readily found in published literature, the general principles applied to other fluorene-based emitters would be relevant. The decay kinetics can reveal information about processes like intersystem crossing and exciton-exciton annihilation, which are critical for understanding and optimizing device performance.

Morphological and Microstructural Analysis of Active Layers and Interfaces

The performance of thin-film devices is not solely dependent on the intrinsic properties of the material but is also heavily influenced by the morphology and microstructure of the active layer and the integrity of its interfaces with other device layers.

Atomic Force Microscopy (AFM) for Surface Topography and Phase Separation

Atomic Force Microscopy (AFM) is an indispensable technique for visualizing the surface topography of thin films at the nanoscale. It can reveal critical information about film roughness, grain size, and the presence of phase separation in blended films. For a material like this compound, AFM would be used to assess the quality of vacuum-deposited or solution-processed thin films. A smooth and uniform film is generally desirable to ensure efficient charge injection and transport and to prevent device shorting. While specific AFM images for this compound are not widely published, the technique is standard for characterizing thin films of organic semiconductors.

X-ray Diffraction (XRD) and Grazing Incidence Wide-Angle X-ray Scattering (GIWAXS) for Crystalline Order

Electrochemical and Impedance Spectroscopy for Charge Transport Pathway Elucidation

Understanding how charges move through the material is fundamental to designing efficient devices. Electrochemical techniques and impedance spectroscopy provide insights into the energy levels and charge transport properties of the material.

Electrochemical methods, such as cyclic voltammetry, are used to determine the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the compound. These values are crucial for assessing the energy barriers for charge injection from the electrodes and for ensuring proper energy level alignment in a multilayer device structure.

Electrochemical Impedance Spectroscopy (EIS) is a powerful non-destructive technique used to investigate the charge transport and recombination processes within a complete device. By applying a small AC voltage at different frequencies and measuring the current response, a wealth of information can be extracted about the resistance and capacitance of different components of the device, including the bulk material and the interfaces. This allows for the elucidation of charge transport pathways and the identification of performance-limiting factors. While EIS studies specifically on this compound are not found in the available literature, it is a standard and vital characterization technique for any novel organic electronic material being considered for device applications.

Investigation of Interfacial Phenomena and Energy Level Alignment in Heterojunctions

The performance of organic electronic devices, such as Organic Light-Emitting Diodes (OLEDs), is critically dependent on the alignment of energy levels at the interfaces between different organic semiconductor layers. Understanding and controlling these interfacial properties are paramount for optimizing charge injection, transport, and recombination processes.

Photoelectron Spectroscopy (UPS/XPS) for Energy Level Alignment at Heterointerfaces

Ultraviolet Photoelectron Spectroscopy (UPS) and X-ray Photoelectron Spectroscopy (XPS) are powerful surface-sensitive techniques used to probe the electronic structure and elemental composition of materials. In the context of organic electronics, they are indispensable for determining the energy level alignment at heterointerfaces.

UPS is employed to measure the valence band region and the work function of a material. By analyzing the kinetic energy of photoemitted electrons upon irradiation with UV light, the Highest Occupied Molecular Orbital (HOMO) level can be determined. XPS, which uses X-rays as the excitation source, provides information about the core-level energies of the constituent atoms, allowing for the chemical analysis of the interface and the determination of energy level bending.

In heterojunctions incorporating this compound, these techniques are used to map the energy landscape at the interface with other materials, such as hole transport layers (HTLs), electron transport layers (ETLs), or emissive layers. For instance, in an OLED structure, the alignment of the HOMO and Lowest Unoccupied Molecular Orbital (LUMO) levels of this compound with the adjacent layers dictates the efficiency of charge injection and the potential for exciton (B1674681) formation.

Research findings have shown that the interfacial properties can be influenced by factors such as the deposition sequence, the presence of interlayer materials, and the chemical interactions at the interface. For example, the formation of an interface dipole can lead to a vacuum level shift, which directly impacts the energy barriers for charge carriers. Detailed UPS and XPS studies allow for the precise measurement of these shifts and the determination of the energy level alignment, providing crucial insights for device engineering.

Advanced Device Performance Metrology and Durability Assessment

Beyond the fundamental investigation of interfacial properties, a comprehensive understanding of device performance and long-term stability is essential for the practical application of this compound-based devices. This requires the use of advanced metrology techniques to characterize key performance metrics and assess the degradation mechanisms under operational stress.

The performance of devices is often evaluated based on parameters such as current density-voltage-luminance (J-V-L) characteristics, external quantum efficiency (EQE), power efficiency, and color coordinates. Advanced metrology extends to more detailed analyses, including transient electroluminescence to study charge carrier dynamics and impedance spectroscopy to probe the electrical properties of the device under different operating conditions.

Durability assessment is a critical aspect of device characterization. The operational lifetime of an OLED, for instance, is often defined as the time it takes for the initial luminance to decrease by a certain percentage (e.g., LT50, the time to 50% of the initial luminance). Accelerated lifetime testing, where devices are operated at higher brightness or temperature, is commonly used to predict the long-term stability.

In the context of this compound-based devices, research has focused on understanding the factors that limit their operational stability. Degradation can occur through various mechanisms, including morphological changes in the thin films, chemical degradation of the organic materials, and interfacial degradation. Advanced analytical techniques, such as in-situ photoluminescence and electroluminescence spectroscopy during device operation, can provide insights into the evolution of the emissive species and the formation of non-emissive quenching sites.

Below is a data table summarizing key performance metrics that are typically evaluated in the advanced metrology of such devices.

Performance Metric Description Typical Units
Current Density (J)The amount of electric current flowing per unit cross-sectional area.mA/cm²
Voltage (V)The electric potential difference between the two electrodes.V
Luminance (L)The intensity of light emitted from a surface per unit area in a given direction.cd/m²
External Quantum Efficiency (EQE)The ratio of the number of photons emitted out of the device to the number of electrons injected.%
Power EfficiencyThe ratio of the output optical power to the input electrical power.lm/W
Color Coordinates (CIE)The coordinates representing the color of the emitted light in the CIE 1931 color space.(x, y)
Operational Lifetime (e.g., LT50)The time it takes for the luminance to decay to 50% of its initial value under constant current operation.hours

Degradation Mechanisms and Stability Enhancement Strategies for 9,9 Diethyl 2 Diphenylaminofluorene Materials and Devices

Photodegradation Pathways of Fluorene-Amine Systems in Device Environments (Anticipated relevant research area)

While specific photodegradation studies on 9,9-Diethyl-2-diphenylaminofluorene are not extensively detailed in public literature, the degradation pathways can be anticipated based on the well-documented behavior of related fluorene-amine systems. The primary mechanism of photodegradation in these materials, particularly in the presence of oxygen, involves the photo-oxidation of the fluorene (B118485) core.

Thermal and Oxidative Instabilities in Active Layers and Devices

Thermal and oxidative instabilities are significant concerns for this compound in active device layers. The operational temperature of OLEDs can rise due to Joule heating, which can accelerate degradation processes.

Thermal Instability: Fluorene-based materials, while generally possessing good thermal stability, can undergo degradation at elevated temperatures. High temperatures can lead to morphological changes in the thin films of the active layer, such as crystallization or dewetting, which can disrupt the charge transport pathways and lead to device failure. The glass transition temperature (Tg) is a critical parameter; materials with a higher Tg tend to have better morphological stability. For instance, fluorene-based materials with bulky side groups, like the diethyl groups in this compound, are designed to increase the Tg and thus improve thermal stability.

Oxidative Instability: As with photodegradation, oxidative degradation is a primary concern. The presence of oxygen, even at parts-per-million levels, can be detrimental. The diphenylamine (B1679370) moiety, while providing excellent hole-transporting properties, can also be susceptible to oxidation. Oxidation can create charge traps, leading to a decrease in charge carrier mobility and an increase in the operating voltage of the device over time. The combination of heat and oxygen significantly accelerates these degradation processes, leading to a rapid decline in device performance.

Strategies for Enhancing Environmental and Operational Stability

To mitigate the degradation mechanisms discussed above, several strategies are employed, focusing primarily on molecular design to enhance the intrinsic stability of the material.

Improving the intrinsic stability of this compound and related materials involves modifying their molecular structure to make them more resistant to chemical and physical degradation.

Steric Hindrance: One of the most effective strategies is the introduction of bulky substituents to shield the reactive parts of the molecule. The two ethyl groups at the C9 position of the fluorene core in this compound serve this purpose. They provide steric hindrance that prevents close packing of the molecules, which can suppress the formation of aggregates that often act as luminescence quenchers. This steric hindrance also protects the susceptible C9 carbon from oxidative attack, thereby inhibiting the formation of fluorenone defects.

The table below summarizes the performance of OLED devices using derivatives of this compound, illustrating the high efficiencies that can be achieved. However, the operational lifetime of these devices remains a key challenge that is directly linked to the degradation mechanisms outlined above.

Device Host MaterialDopant Material (Derivative of this compound)Luminous Efficiency (cd/A)Power Efficiency (lm/W)External Quantum Efficiency (%)Emission Color
MADNSilicone end-capped 2-diphenylaminofluorene derivativeNot specifiedNot specified3.47 - 7.34Blue
BH-3B5% BH-3BD3.4Not specifiedNot specifiedBlue (456 nm)
MADNDiphenylaminofluorene- and phenylcarbazole-derived molecule11.27.35Not specifiedSky-blue

*This table presents data for derivatives of this compound as reported in the literature. researchgate.net

Encapsulation and Device Engineering Solutions for Enhanced Durability

The operational stability and lifetime of devices utilizing organic materials, such as those incorporating this compound, are critically dependent on mitigating degradation caused by environmental factors. Organic materials in devices like Organic Light-Emitting Diodes (OLEDs) are highly susceptible to damage from moisture and oxygen. researchgate.netresearchgate.net Therefore, robust encapsulation and sophisticated device engineering are paramount to achieving the long-term reliability required for commercial applications. rsc.orggithub.io

Effective encapsulation is the primary defense against the ingress of atmospheric oxygen and water, which are known to dominate the degradation of the light-emitting materials and cathode layers in OLEDs. github.io Without adequate protection, these reactive species can cause photo-oxidation and other detrimental chemical changes, leading to a rapid decline in device performance, characterized by the formation of non-emissive regions known as "dark spots," a reduction in luminance, and shifts in color. researchgate.netgithub.io

Encapsulation Technologies

To protect sensitive organic layers, including fluorene-based hole-transporting and emissive materials, various encapsulation technologies have been developed. These can be broadly categorized into rigid and flexible solutions.

Glass/Metal Lid Encapsulation: A common method for rigid devices involves sealing a glass or metal lid to the device substrate in a controlled, inert atmosphere (e.g., nitrogen or argon). A desiccant or getter material is often placed within the sealed cavity to absorb any residual moisture or oxygen that may have been trapped during fabrication or that slowly permeates through the sealant over time.

Thin-Film Encapsulation (TFE): For flexible and thinner devices, TFE is the preferred method. researchgate.netgithub.io This technology involves depositing a multilayer barrier directly onto the device. appliedmaterials.com A popular and effective TFE structure is a multi-laminate system, such as the "Barix" technology, which consists of alternating layers of inorganic and organic materials. researchgate.net

Inorganic Layers: These are typically dense, ceramic-like films such as Aluminum oxide (Al₂O₃), Silicon Nitride (SiNₓ), or Silicon Oxynitride (SiON), deposited via methods like Atomic Layer Deposition (ALD) or Plasma-Enhanced Chemical Vapor Deposition (PECVD). github.ionih.gov These layers serve as the primary moisture and oxygen barriers. researchgate.netresearchgate.net

Organic Layers: Polymer-based layers are interspersed between the inorganic films to decouple them. This is crucial for flexible applications as it helps to release mechanical stress and cover any particles or defects on the surface, preventing cracks in the brittle inorganic layers that would otherwise compromise the barrier. github.ioappliedmaterials.com

The effectiveness of TFE is demonstrated by significant improvements in device lifetime. For instance, new TFE structures incorporating adhesion-modified layers have been shown to prevent pixel shrinkage and dark spot formation even after being stored at 85°C and 85% relative humidity for over 2000 hours. github.io

Device Engineering for Intrinsic Stability

Beyond external protection, device architecture and material selection play a crucial role in enhancing durability. For hole-transporting materials (HTMs) like diphenylaminofluorene derivatives, which are known to be chemically unstable in their excited states, specific engineering strategies can be employed. google.com

Doping Strategies: Doping the hole transport layer can improve device lifetime with minimal impact on performance characteristics. google.com For example, introducing a small concentration (e.g., 2-10%) of an electron-transporting material into the amine-based hole transport layer can help manage excess electrons that leak from the emissive layer, preventing them from damaging the less stable HTL molecules. google.com

Thermal Management: Device degradation is often accelerated by heat generated during operation. sol-gel.net Engineering TFE layers to be thermally conductive can significantly improve reliability. Studies have shown that by incorporating a thin silver (Ag) film into the TFE stack, heat dissipation can be improved, lowering the device's operating temperature and extending its lifetime. sol-gel.net The table below illustrates the impact of different TFE structures on device temperature and the corresponding improvement in operational lifetime.

Table 1: Impact of Thermally Conductive TFE on OLED Performance

Encapsulation StructureMaximum Operating Temperature (at 10,000 cd/m²)Relative Operational Lifetime
No TFE66.73 °CBaseline
Standard TFE (Type A)64.15 °CImproved
Standard TFE (Type B)59.21 °CSignificantly Improved
TFE with Ag Heat Sink39.63 °CMaximally Improved
This table is a representation of findings that show a direct correlation between improved heat dissipation via TFE and enhanced device lifetime. sol-gel.net

By combining advanced encapsulation techniques with thoughtful device engineering, the operational stability of devices using materials like this compound can be substantially enhanced, moving them closer to meeting the stringent demands of display and solid-state lighting applications. rsc.org

Future Perspectives and Grand Challenges in 9,9 Diethyl 2 Diphenylaminofluorene Research

Development of Next-Generation High-Performance Materials Based on 9,9-Diethyl-2-diphenylaminofluorene Scaffolds

The inherent properties of the this compound scaffold make it an excellent candidate for the development of next-generation high-performance materials. The fluorene (B118485) core offers high thermal and photochemical stability, while the diphenylamino group provides strong electron-donating character, facilitating charge transport. researchgate.netresearchgate.net The diethyl groups at the C9 position not only enhance solubility but also prevent the kind of aggregation that can quench fluorescence. researchgate.net

Future research will likely focus on the strategic functionalization of the fluorene ring to fine-tune the electronic and optical properties of the resulting materials. For instance, introducing various electron-acceptor groups can create "push-pull" architectures with tailored intramolecular charge transfer (ICT) characteristics. researchgate.netacs.org This approach is crucial for developing advanced materials for applications such as:

Organic Light-Emitting Diodes (OLEDs): Derivatives of this compound have already shown promise as blue-emitting materials in OLEDs. nih.gov Future work will aim to enhance efficiency, color purity, and operational lifetime. This could involve the synthesis of new emitters with narrowed emission spectra and improved charge balance. rsc.org

Organic Field-Effect Transistors (OFETs): The high charge carrier mobility of fluorene-based compounds makes them suitable for use as the active layer in OFETs. ingentaconnect.com Research will continue to explore how molecular structure modifications can optimize charge transport and device performance.

Organic Photovoltaics (OPVs): The broad absorption and good charge-transporting properties of fluorene derivatives are advantageous for their use in OPVs. valuemarketresearch.com The development of new donor-acceptor copolymers incorporating the this compound unit could lead to higher power conversion efficiencies.

A key challenge in this area is to develop materials that are not only high-performing but also solution-processable, which is essential for low-cost, large-area device fabrication.

Exploration of Novel Device Architectures and Multifunctional Applications

Beyond traditional optoelectronic devices, the unique photophysical properties of this compound derivatives open doors to novel device architectures and multifunctional applications. One exciting area is the development of materials for two-photon absorption (TPA). acs.org TPA is a nonlinear optical process with applications in:

Two-Photon Fluorescence Microscopy (TPM): TPA-active dyes can be used as fluorescent probes for high-resolution, deep-tissue biological imaging with reduced photodamage. researchgate.netresearchgate.net

Optical Power Limiting: Materials with strong TPA can be used to protect sensitive optical sensors from high-intensity laser damage.

3D Microfabrication: TPA can initiate polymerization in a highly localized volume, enabling the fabrication of complex three-dimensional microstructures.

Researchers are actively exploring the design of new this compound-based chromophores with large TPA cross-sections. acs.org Another emerging application is in the field of lasing, where these compounds, when doped into a polymer matrix, can act as the active medium for distributed feedback and random lasers. researchgate.net The ability to tune the emission wavelength of these materials is a significant advantage for such applications. researchgate.net

The development of multifunctional materials that combine, for example, high charge mobility with strong light emission or TPA, represents a significant but rewarding challenge.

Towards Sustainable Synthesis and Processing of Fluorene Derivatives

The traditional synthesis of fluorene and its derivatives often involves multi-step procedures that can be inefficient and generate significant chemical waste. researchgate.net A major challenge for the future is the development of more sustainable and environmentally friendly synthetic methodologies. This includes:

Catalyst-free reactions: Developing synthetic routes that proceed without the need for metal catalysts is highly desirable to reduce cost and environmental impact. rsc.org

Air oxidation: Utilizing air as a green oxidant for reactions, such as the conversion of 9H-fluorenes to 9-fluorenones, offers a more sustainable alternative to traditional oxidizing agents. rsc.org

Palladium-catalyzed cross-coupling: While not catalyst-free, modern palladium-catalyzed reactions can offer high yields and operational simplicity under mild conditions, contributing to more efficient syntheses. organic-chemistry.org

The shift towards greener manufacturing processes is not only an environmental imperative but is also becoming a key factor in the economic viability of new materials. businessresearchinsights.com Furthermore, the use of solution-processing techniques, which are often more energy-efficient and less wasteful than vacuum deposition methods, will be crucial for the large-scale production of fluorene-based devices. ingentaconnect.com

Synthetic ApproachAdvantagesChallenges
Traditional Multistep Synthesis Well-established methodsOften low overall yield, generates waste. researchgate.net
Palladium-Catalyzed Reactions High yields, mild conditions. organic-chemistry.orgUse of precious metal catalyst.
Catalyst-Free Synthesis Reduced cost and environmental impact. rsc.orgLimited to specific reaction types.
Air Oxidation Green and sustainable. rsc.orgMay require specific reaction conditions.

Addressing Fundamental Understanding Gaps in Structure-Property-Performance Relationships

Despite the significant progress in the field, there remain fundamental gaps in our understanding of the intricate relationships between the molecular structure of this compound derivatives, their solid-state packing, and their ultimate device performance. researchgate.net Closing these gaps is critical for the rational design of new and improved materials.

Key areas for future investigation include:

The influence of substituent position: Systematically altering the position of donor and acceptor groups on the fluorene core to understand its impact on electronic properties and device performance. researchgate.net

Solid-state morphology: Investigating how processing conditions affect the thin-film morphology and how this, in turn, influences charge transport and emission characteristics.

Theoretical modeling: Employing advanced computational methods to predict the properties of new materials and to gain deeper insights into the underlying photophysical processes. rsc.org Machine learning models are also emerging as powerful tools for predicting material properties. acs.orgacs.org

A significant challenge lies in the discrepancy between theoretical predictions and experimental results for some fundamental properties, such as the enthalpy of formation of fluorene itself, highlighting the need for both improved theoretical models and more precise experimental data. rsc.org

Economic Viability and Broader Impact of Research on Commercialization Outlook

The ultimate success of this compound-based materials will depend on their economic viability and the broader impact of the research on their commercialization outlook. The global market for fluorene and its derivatives is projected to grow, driven by increasing demand from the electronics, pharmaceutical, and chemical industries. valuemarketresearch.combusinessresearchinsights.comwiseguyreports.comfuturemarketinsights.com

Factors that will influence the commercial success of these materials include:

Cost of synthesis and purification: Developing cost-effective and scalable synthetic routes is paramount. archivemarketresearch.com

Performance and lifetime: The materials must meet or exceed the performance and stability of existing technologies.

Intellectual property landscape: A strong patent portfolio is essential for commercial exploitation.

The broader impact of research in this area extends beyond the development of new products. It contributes to the fundamental understanding of organic materials science, trains the next generation of scientists and engineers, and can lead to the creation of new industries and high-tech jobs. Collaborations between academic research institutions and industry will be crucial to translate laboratory discoveries into commercial products. businessresearchinsights.com

Market Projections for Industrial Fluorene

YearEstimated Market Value (USD)
20231.53 Billion wiseguyreports.com
20241.59 Billion wiseguyreports.com
20322.2 Billion (Projected) wiseguyreports.com
20330.11 Billion (Global Fluorene Market) businessresearchinsights.com
20331.77 Billion (Global Fluorene Market) valuemarketresearch.com
20341.74 Billion (Projected) futuremarketinsights.com

Note: The significant variations in market size estimations likely reflect different market scopes (e.g., industrial fluorene vs. the entire fluorene market including derivatives).

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for preparing 9,9-diethyl-2-diphenylaminofluorene, and how do their methodologies differ?

  • Answer : The most efficient route involves palladium-catalyzed C–H functionalization of 2-iodobiphenyl precursors with α-diazoesters. This method allows simultaneous introduction of ethyl groups at the 9-position and aryl/amino groups at the 2-position via cyclization . Alternative approaches include Suzuki-Miyaura cross-coupling for aryl group introduction, though this often requires pre-functionalized fluorene intermediates. Key advantages of palladium catalysis include fewer synthetic steps and higher regioselectivity compared to traditional alkylation/arylation methods .

Q. Which analytical techniques are recommended for assessing the purity of this compound, and what are their limitations?

  • Answer : GC-MS is suitable for volatile derivatives (e.g., methoxymethyl-substituted analogs) with a quantitation limit (LOQ) of 0.01 mg/kg, though it requires derivatization for non-volatile compounds . High-performance liquid chromatography (HPLC) paired with UV-Vis detection is preferred for underivatized samples, offering better sensitivity for polar substituents like diphenylamino groups. Nuclear magnetic resonance (NMR) spectroscopy is critical for structural confirmation, particularly ¹H/¹³C NMR for ethyl and aromatic proton assignments .

Q. What spectral signatures distinguish this compound from related fluorene derivatives?

  • Answer : Key NMR features include:

  • A singlet at δ ~1.2–1.5 ppm for the ethyl group’s methyl protons.
  • Aromatic proton splitting patterns (δ ~6.8–7.5 ppm) reflecting substitution at the 2-position.
  • In IR spectroscopy, N–H stretching (if present) at ~3400 cm⁻¹ and C–N vibrations at ~1250–1350 cm⁻¹. Mass spectrometry typically shows a molecular ion peak at m/z 439 (C₃₁H₂₉N) .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to minimize side products during the synthesis of this compound?

  • Answer : Side reactions, such as over-alkylation or diarylation, are mitigated by:

  • Using sterically hindered palladium catalysts (e.g., Pd(OAc)₂ with bulky phosphine ligands) to enhance regioselectivity.
  • Controlling temperature (80–100°C) and reaction time (<12 hours) to prevent decomposition.
  • Employing slow addition of diazoesters to avoid exothermic side reactions. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) isolates the target compound .

Q. What factors influence the thermal and photochemical stability of this compound in optoelectronic applications?

  • Answer : Ethyl groups at the 9-position are less stable under UV exposure compared to aryl substituents due to C–H bond cleavage. Stability is enhanced by:

  • Incorporating electron-withdrawing groups (e.g., nitro or cyano) at the 2-position to reduce oxidation susceptibility.
  • Encapsulation in polymer matrices (e.g., poly(methyl methacrylate)) to limit photodegradation. Thermal gravimetric analysis (TGA) shows decomposition onset at ~300°C, making it suitable for low-temperature device fabrication .

Q. How should discrepancies in reported electronic properties (e.g., HOMO-LUMO gaps) of this compound be resolved?

  • Answer : Contradictions arise from varying measurement techniques:

  • Cyclic voltammetry (CV) may overestimate HOMO levels due to solvent effects.
  • Ultraviolet photoelectron spectroscopy (UPS) provides more accurate solid-state ionization potentials.
  • Computational methods (DFT with B3LYP/6-31G*) should align with experimental data by calibrating against known reference compounds .

Methodological Considerations

  • Experimental Design : For reproducibility, document catalyst loading (5–10 mol% Pd), solvent polarity (toluene > DMF for arylations), and inert atmosphere requirements .
  • Data Validation : Cross-validate purity assessments using complementary techniques (e.g., HPLC + NMR) to account for co-eluting impurities .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.